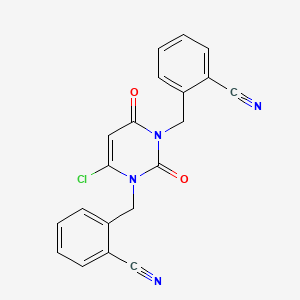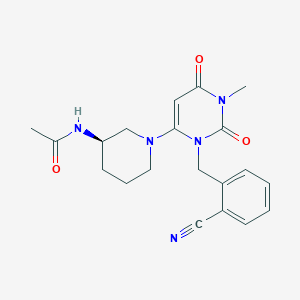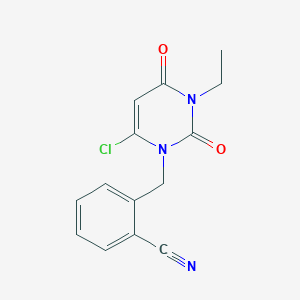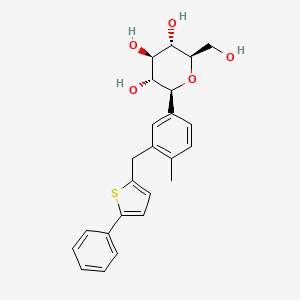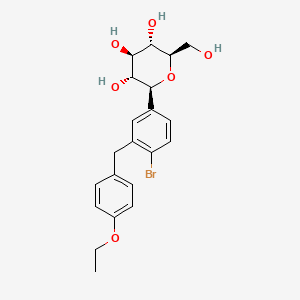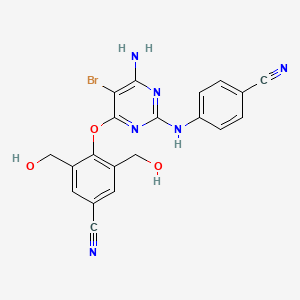
二羟基依替瑞韦
描述
Dihydroxy Etravirine is a derivative of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . Etravirine is known for its ability to inhibit the reverse transcriptase enzyme of HIV-1, thereby blocking the replication of the virus . Dihydroxy Etravirine retains these properties while introducing additional hydroxyl groups, potentially enhancing its pharmacological profile.
科学研究应用
Dihydroxy Etravirine has a wide range of scientific research applications. In medicine, it is primarily used for its antiviral properties against HIV-1 . Recent studies have also explored its potential in treating bladder cancer and as a CK1ε inhibitor, which could make it a valuable antineoplastic agent . In chemistry, it serves as a model compound for studying NNRTIs and their interactions with various enzymes .
作用机制
Target of Action
Dihydroxy Etravirine, also known as Etravirine, primarily targets the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiretroviral therapy.
Mode of Action
Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking both DNA-dependent and RNA-dependent polymerase activity . This prevents the synthesis of DNA from the RNA genome of the virus, thereby inhibiting the replication of the virus .
Biochemical Pathways
The primary biochemical pathway affected by Etravirine is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, Etravirine disrupts the conversion of viral RNA into DNA, a critical step in the replication of the virus . This results in a decrease in the production of new virus particles.
Pharmacokinetics
Etravirine exhibits a moderate intersubject variability and no time dependency in its pharmacokinetic profile . It is highly protein-bound to albumin and α1-acid glycoprotein and shows a relatively long elimination half-life of 30–40 hours . Etravirine is metabolized by cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . Renal elimination of Etravirine is negligible .
Result of Action
The molecular effect of Etravirine is the inhibition of the reverse transcriptase enzyme , which leads to a block in the replication of the HIV-1 virus . On a cellular level, this results in a decrease in the production of new virus particles, thereby reducing the viral load in the body .
Action Environment
Etravirine exhibits the potential for bi-directional drug-drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . These interactions can influence the action, efficacy, and stability of Etravirine. For instance, the use of ritonavir and rifabutin decreases Etravirine levels .
生化分析
Biochemical Properties
Dihydroxy Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to reverse transcriptase, blocking DNA-dependent and RNA-dependent polymerase activity . The major metabolites of Dihydroxy Etravirine are produced via monomethylhydroxylation and dimethylhydroxylation of the dimethylbenzonitrile moiety .
Cellular Effects
Dihydroxy Etravirine has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1 . This inhibition disrupts the viral replication process, thereby reducing the number of viruses in the body .
Molecular Mechanism
The molecular mechanism of Dihydroxy Etravirine involves direct binding to the reverse transcriptase enzyme of HIV-1, thereby blocking its activity . This binding interaction inhibits the enzyme’s ability to synthesize DNA from viral RNA, a critical step in the viral replication process .
Temporal Effects in Laboratory Settings
Etravirine, from which Dihydroxy Etravirine is derived, has been shown to retain its inhibitory activity against HIV reverse transcriptase over time .
Metabolic Pathways
Dihydroxy Etravirine is likely involved in similar metabolic pathways as Etravirine. Etravirine is primarily metabolized by cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . These enzymes play a crucial role in the biotransformation of Etravirine, leading to the formation of its major metabolites .
准备方法
The synthesis of Dihydroxy Etravirine involves several steps, starting from halogenated pyridines or 4-guanidinobenzonitrile . One efficient method includes a microwave-promoted amination reaction, which significantly reduces reaction time and improves yield . The process can be scaled up for industrial production, making it cost-effective .
化学反应分析
Dihydroxy Etravirine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include cytochrome P450 isozymes such as CYP2C19, CYP3A4, and CYP2C9 . The major products formed from these reactions are monohydroxylated and dihydroxylated metabolites .
相似化合物的比较
Dihydroxy Etravirine is similar to other NNRTIs such as Efavirenz and Nevirapine . it has a higher genetic barrier to resistance, making it effective against NNRTI-resistant strains of HIV-1 . This uniqueness makes it a valuable addition to the arsenal of antiretroviral drugs.
Conclusion
Dihydroxy Etravirine is a promising compound with significant potential in the treatment of HIV-1 and other diseases. Its efficient synthesis, diverse chemical reactions, and wide range of scientific research applications make it a valuable subject of study in both medicine and chemistry.
属性
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O3/c21-16-18(24)26-20(25-15-3-1-11(7-22)2-4-15)27-19(16)30-17-13(9-28)5-12(8-23)6-14(17)10-29/h1-6,28-29H,9-10H2,(H3,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILEPRAYYVRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3CO)C#N)CO)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747668 | |
| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-67-6 | |
| Record name | Dimethylhydroxy etravirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLHYDROXY ETRAVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JRR5Z56V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


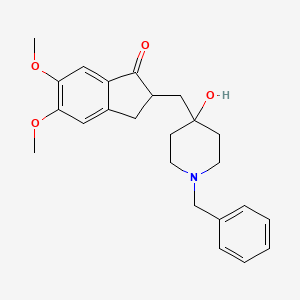
![(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one](/img/new.no-structure.jpg)
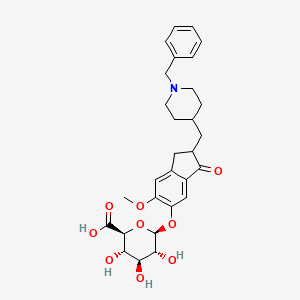
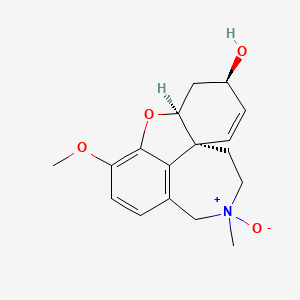
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
